Melanoma-associated antigen C1 (MAGE-C1), also known as MAGE-C1/CT7, is a member of the melanoma antigen gene family, which is primarily expressed in melanoma and other cancers. This antigen is recognized by the immune system, particularly by T cells, making it a potential target for immunotherapy. MAGE-C1 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, which makes it an attractive candidate for cancer immunotherapy due to its limited expression profile.
MAGE-C1 was first identified in melanoma cells and has been extensively studied for its role in tumor immunology. Research has shown that MAGE-C1 can elicit immune responses, including cytotoxic T lymphocyte responses, which are crucial for effective anti-tumor immunity. The expression of MAGE-C1 has been linked to worse prognosis in various cancers, highlighting its potential as a biomarker for disease progression and therapeutic target.
MAGE-C1 belongs to the MAGE family, which is subdivided into several classes based on their expression patterns and biological functions. The MAGE family includes several members such as MAGE-A, MAGE-B, and MAGE-C, with MAGE-C1 being part of the C subgroup. These proteins are characterized by their ability to bind to major histocompatibility complex class I molecules and present tumor-specific antigens to T cells.
The synthesis of MAGE-C1 peptides, including the specific peptide sequence corresponding to amino acids 450-458, can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain on a solid support.
The molecular structure of MAGE-C1 (450-458) consists of a specific sequence of amino acids that contributes to its ability to bind to major histocompatibility complex class I molecules. The exact sequence can influence its immunogenicity and interaction with T cell receptors.
MAGE-C1 undergoes various biochemical interactions within the immune system:
The mechanism by which MAGE-C1 exerts its effects involves several key steps:
Research indicates that effective immune responses against MAGE-C1 can lead to tumor regression in some patients, although responses can be variable due to factors such as tumor heterogeneity and immune evasion mechanisms.
MAGE-C1 has significant implications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4